Potency vs. Presatovir and BMS-433771
Rilematovir demonstrates an EC50 of 1.2 nM against RSV in primary human bronchial epithelial cells (HBECs) . In comparison, the prior-generation fusion inhibitor BMS-433771 exhibits an average EC50 of 20 nM across RSV A and B groups in cellular assays [1]. Presatovir (GS-5806) shows a mean EC50 of 0.43 nM across a panel of 75 RSV A and B clinical isolates [2]. Rilematovir thus achieves subnanomolar to low nanomolar potency (0.5–1.2 nM depending on cell system) that is substantially improved over BMS-433771 (~17-fold lower EC50) while being comparable to presatovir.
| Evidence Dimension | Antiviral potency (EC50/IC50) |
|---|---|
| Target Compound Data | EC50 = 1.2 nM (HBECs); IC50 = 0.5 nM (HeLa cells) |
| Comparator Or Baseline | BMS-433771: EC50 = 20 nM; Presatovir: EC50 = 0.43 nM (clinical isolates) |
| Quantified Difference | ~17-fold more potent than BMS-433771 (1.2 nM vs. 20 nM); comparable to presatovir (1.2 nM vs. 0.43 nM) |
| Conditions | HBEC-based antiviral assay for rilematovir; cellular RSV inhibition assay for BMS-433771; clinical isolate panel (n=75) for presatovir |
Why This Matters
Potency differences affect dose requirements in in vivo studies and may influence the therapeutic window; BMS-433771's lower potency renders it less suitable as a benchmark comparator for advanced RSV fusion inhibitor research.
- [1] Cianci C, et al. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor. J Antimicrob Chemother. 2005;55(3):289-292. View Source
- [2] Mackman RL, et al. Discovery of an oral respiratory syncytial virus (RSV) fusion inhibitor (GS-5806) and clinical proof of concept in a human RSV challenge study. J Med Chem. 2015;58(4):1630-1643. View Source
